
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is a compound belonging to the class of β-lactams, which are four-membered cyclic amides. This compound is of significant interest due to its potential biological activities, including antimicrobial and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
For 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl-, the synthesis can be achieved through the reaction of substituted acetic acids and imines using propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions . Another method involves the in situ generation of a vanillinyl ketene and electrocyclic reaction of the corresponding zwitterionic intermediate .
Industrial Production Methods
Industrial production of 2-azetidinones often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of efficient and green methods, such as those mediated by propylphosphonic anhydride, is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex structures with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various substituted azetidinones .
Applications De Recherche Scientifique
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- involves its interaction with specific molecular targets. For instance, it can induce apoptosis in cancer cells through oxidative stress-mediated intrinsic mitochondrial pathways . The compound generates intracellular reactive oxygen species (ROS), leading to mitochondrial membrane potential disruption, cytochrome c release, and activation of caspase-3, ultimately causing programmed cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azetidinone, 4-(4-chlorophenyl)-3-methyl-
- N-(3-chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl) acetamide
- 3-chloro-4-(4-chlorophenyl)-1-(4-methoxyphenyl)-azetidin-2-one
Uniqueness
2-Azetidinone, 4-(4-chlorophenyl)-3-phenoxy-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. Its phenoxy and chlorophenyl groups contribute to its antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
827028-26-2 |
|---|---|
Formule moléculaire |
C21H16ClNO2 |
Poids moléculaire |
349.8 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-3-phenoxy-1-phenylazetidin-2-one |
InChI |
InChI=1S/C21H16ClNO2/c22-16-13-11-15(12-14-16)19-20(25-18-9-5-2-6-10-18)21(24)23(19)17-7-3-1-4-8-17/h1-14,19-20H |
Clé InChI |
AOTBCWNXJNXLDZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



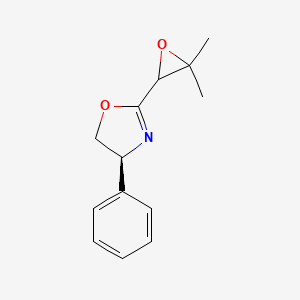
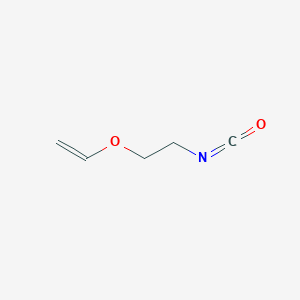
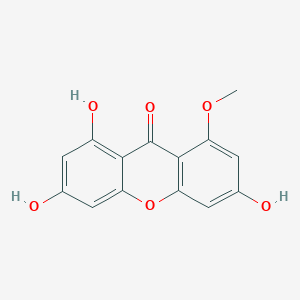
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)


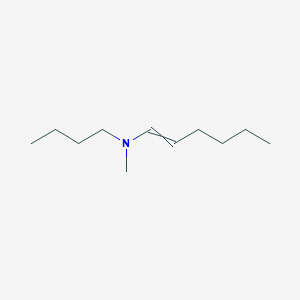
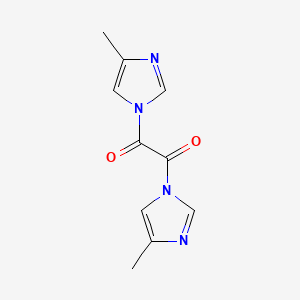
![1-Phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B12532543.png)
![1,1'-[(1,2,4-Trioxobutane-1,4-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B12532545.png)
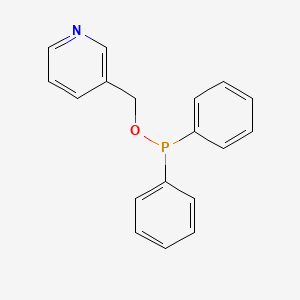
![1-[2-(Diphenylphosphanyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12532556.png)
